Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRIQDQYMPZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566709 | |
| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139229-57-5 | |
| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The patented calcium methoxide-mediated cyclization method utilizes γ-chlorobutyric acid methyl ester as the starting material. Calcium carbide (CaC₂) reacts with methanol in a sealed reactor under nitrogen to generate calcium methoxide (Ca(OCH₃)₂) and acetylene gas. Subsequent addition of γ-chlorobutyric acid methyl ester at 60–120°C induces cyclization, yielding methyl cyclopropanecarboxylate. The reaction proceeds via dehydrohalogenation, where calcium methoxide abstracts β-hydrogen and chloride, forming the cyclopropane ring.
Key Parameters:
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Molar Ratios : A CaC₂:MeOH ratio of 1:2–6 ensures complete methoxide formation. Excess methanol enhances reaction efficiency but requires recycling.
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Temperature : Optimal cyclization occurs at 100°C, balancing reaction rate and byproduct formation. Lower temperatures (60°C) slow the process, while higher temperatures (120°C) risk decomposition.
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Yield : Example 1 achieved 94.5% yield using a 1:4 CaC₂:MeOH ratio, whereas Example 2 (1:2 ratio) yielded 83.3%, highlighting stoichiometric sensitivity.
Table 1: Comparative Yields Under Varied Conditions
| CaC₂:MeOH Ratio | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:4 | 100 | 94.5 |
| 1:2 | 100 | 83.3 |
| 1:4 | 120 | 86.0 |
Ring-Opening and Cyclization Strategies
Reaction Pathway:
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Ring-Opening : Treatment with nucleophiles (e.g., amines) cleaves the cyclopropane ring.
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Cyclization : Intramolecular attack forms five-membered heterocycles, such as dihydroaminothiophenes.
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Oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes intermediates to aminothiophenes in 88% yield.
Adaptability for Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate
Modifying the starting material to incorporate an ethyl ester and trifluoromethyl group could enable analogous pathways. For instance, substituting the cyano group with a carboxylate might facilitate similar ring-opening/cyclization sequences.
Photocatalytic Radical Addition Methods
Radical-Based Cyclopropanation
Emerging photocatalytic techniques, such as those employing Mes-Acr-Me, enable trifluoromethyl group incorporation via radical intermediates. In a model reaction, α-amino radicals add to N-sulfinyl imines under blue light (440 nm), forming cyclopropanes with high diastereoselectivity (>95:5).
Critical Factors:
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Catalyst : 5 mol% Mes-Acr-Me achieves 66% yield in trifluorotoluene (PhCF₃).
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Solvent : PhCF₃ outperforms dichloromethane and acetonitrile, likely due to enhanced radical stability.
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Additives : Cs₂CO₃ neutralizes acid byproducts, preventing catalyst quenching.
Comparative Analysis of Methodologies
Efficiency and Scalability
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Calcium Methoxide Method : High yields (83–94%) and simple equipment suit industrial-scale production. However, acetylene management and calcium carbide handling pose logistical challenges.
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Photocatalytic Methods : Lower yields (48–66%) but excellent stereocontrol, ideal for pharmaceutical applications. Scalability is limited by photocatalyst cost and light penetration issues.
Chemical Reactions Analysis
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can undergo [3+2] cycloaddition reactions with isonitriles to form pyrroles and pyrrolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate has the molecular formula and features a cyclopropane ring with a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for its biological activity and reactivity in chemical reactions.
Synthetic Applications
ETCC serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various transformations, including:
- Cyclopropanation Reactions : ETCC can participate in cyclopropanation reactions to form more complex cyclic compounds.
- Functionalization : The trifluoromethyl group can be replaced or modified through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.
- Ring Expansion : ETCC can undergo ring-opening reactions leading to larger cyclic structures or linear compounds.
Table 1: Synthetic Transformations of ETCC
| Reaction Type | Example Reaction | Products Generated |
|---|---|---|
| Cyclopropanation | ETCC + alkene (R) + catalyst | Cyclopropane derivatives |
| Nucleophilic Substitution | ETCC + nucleophile (e.g., amine) + base | Amides or thioamides |
| Ring Expansion | ETCC + ring-opening agent | Larger cyclic or open-chain compounds |
Biological Applications
The biological significance of ETCC is primarily attributed to its potential as an enzyme inhibitor and therapeutic agent. Research has indicated that:
- Enzyme Inhibition : ETCC may inhibit specific enzymes involved in metabolic pathways, showing promise for drug development against various diseases.
- Anticancer Activity : Preliminary studies suggest that compounds derived from ETCC exhibit anticancer properties, making them candidates for further investigation in oncology.
Case Study: Anticancer Activity
In a study published by researchers at Kyushu University, derivatives of ETCC were tested against cancer cell lines. The results indicated that certain modifications to the trifluoromethyl group enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .
Material Science Applications
ETCC is also explored in materials science for its potential use in developing advanced materials with specific properties:
- Thermal Stability : The trifluoromethyl group contributes to high thermal stability, making ETCC suitable for applications in high-temperature environments.
- Chemical Resistance : Materials incorporating ETCC show improved resistance to chemical degradation, beneficial for coatings and protective materials.
Mechanism of Action
The mechanism by which ethyl 1-(trifluoromethyl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Key Observations:
- Trifluoromethyl vs. Methyl : The -CF₃ group increases molar mass by ~54 g/mol compared to -CH₃, significantly altering lipophilicity and thermal stability .
- Electron-Withdrawing Groups: -NO₂ (nitro) and -SO₂CH₃ (sulfonyl) substituents enhance reactivity in nucleophilic substitutions compared to -CF₃ .
- Polarity : The -CH₂OH group in Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate increases water solubility, unlike the hydrophobic -CF₃ derivative .
Biological Activity
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which significantly influences its chemical reactivity and biological properties. The molecular formula is , and it possesses a cyclopropane moiety that is known for its strain and reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Corey-Chaykovsky Reaction : This method involves the use of sulfur ylide to facilitate the formation of cyclopropanes from alkenes.
- Simmons-Smith Reaction : A classic reaction where zinc-catalyzed cyclopropanation occurs, allowing for the introduction of the trifluoromethyl group under mild conditions .
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent. Key findings include:
- Anti-inflammatory Properties : Some derivatives of cyclopropanecarboxylates have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This compound may exhibit similar effects, potentially providing a basis for developing anti-inflammatory drugs .
- Antitumor Activity : Research indicates that compounds with similar structural features can inhibit tumor cell proliferation. For instance, studies on related compounds demonstrated significant antiproliferative effects at concentrations that were substantially higher than those required for COX inhibition, suggesting a complex mechanism of action beyond simple enzyme inhibition .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Potential COX-1/COX-2 inhibition | |
| Antitumor | Inhibition of tumor cell proliferation | |
| Cytotoxicity | Higher concentrations required for effective action |
Case Studies
Several case studies have explored the effects of similar compounds on human cell lines:
- Human Ovarian Carcinoma Cells : Compounds similar to this compound were tested on OVCAR-3 cells, showing that while they inhibited COX-1 activity effectively, their antiproliferative effects required much higher concentrations, indicating that their mechanisms may involve pathways independent of COX inhibition .
- Hepatocyte Studies : Investigations into human hepatocytes revealed that certain structural analogues exhibited different levels of cytotoxicity compared to rodent models, emphasizing the need for careful consideration when extrapolating animal data to human relevance .
Q & A
Basic: What are the standard synthetic routes for Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate?
Methodological Answer:
The compound is typically synthesized via cyclopropanation reactions. For example, a modified Simmons–Smith reaction can introduce the cyclopropane ring, followed by trifluoromethylation using reagents like (trifluoromethyl)copper complexes. Key steps include:
- Cyclopropane Formation : Ethyl acrylate derivatives are treated with diiodomethane and a zinc-copper couple under anhydrous conditions to form the cyclopropane core .
- Trifluoromethylation : Electrophilic trifluoromethylation agents (e.g., CF₃I or CF₃SO₂Na) are introduced under radical or transition-metal catalysis .
- Esterification : Final esterification with ethanol under acidic conditions ensures the ethyl carboxylate group .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropane ring and trifluoromethyl group. For example, the cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm), and the CF₃ group shows a singlet in ¹⁹F NMR .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry and confirm the spatial arrangement of the cyclopropane and trifluoromethyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (182.14 g/mol) and fragmentation patterns .
Advanced: How to design experiments to study its reactivity under varying conditions (e.g., acidic, basic, or oxidative)?
Methodological Answer:
- Oxidative Stability : Use DFT calculations to predict bond dissociation energies, particularly for the cyclopropane ring and CF₃ group. Experimentally, expose the compound to H₂O₂ or mCPBA and monitor degradation via HPLC .
- Acidic Hydrolysis : Reflux in HCl/THF (1:1 v/v) and track ester cleavage using TLC. Compare kinetics with non-fluorinated analogs to assess CF₃’s electron-withdrawing effects .
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to test carboxylate reactivity. Use ¹⁹F NMR to detect byproducts .
Advanced: How to resolve contradictions in thermodynamic data (e.g., ΔHf discrepancies) across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare data from peer-reviewed sources, excluding non-validated platforms. Use Cochran’s Q-test to assess heterogeneity .
- Calorimetric Validation : Perform differential scanning calorimetry (DSC) under standardized conditions (N₂ atmosphere, 10°C/min heating rate) to measure ΔHf directly .
- Computational Cross-Check : Compare experimental results with ab initio calculations (e.g., Gaussian at B3LYP/6-31G* level) to identify outliers .
Basic: What are common derivatives of this compound, and how are they applied in research?
Methodological Answer:
- Amide Derivatives : React with primary amines (e.g., NH₂CH₂Ph) using DCC/HOBt coupling to produce bioactive analogs for antimicrobial studies .
- Hydrolysis Products : Convert the ester to the carboxylic acid (1-(trifluoromethyl)cyclopropanecarboxylic acid) via NaOH/EtOH reflux, a precursor for metal-organic frameworks (MOFs) .
- Agrochemical Applications : Derivatives like cyclopropane-containing pyrethroids (e.g., acrinathrin) are synthesized via ester exchange with cyano alcohols .
Advanced: How to model its reaction mechanisms using computational chemistry?
Methodological Answer:
- Transition-State Analysis : Use Gaussian 16 with M06-2X/def2-TZVP to map energy profiles for cyclopropane ring-opening reactions. Compare activation energies for CF₃ vs. CH₃ substituents .
- Solvent Effects : Simulate reaction pathways in polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS to predict regioselectivity .
- Machine Learning : Train a model on existing kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under untested conditions .
Basic: How to optimize purification methods for high-purity samples?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (4:1) to separate ester byproducts. Monitor by TLC (Rf ≈ 0.3) .
- Distillation : For large-scale batches, employ fractional distillation (bp ~130°C) under reduced pressure (20 mmHg) to avoid thermal decomposition .
- Recrystallization : Dissolve in hot ethanol (60°C) and cool to −20°C for 12 h to yield crystals >99% purity .
Advanced: What strategies mitigate challenges in stereoselective synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use Evans’ oxazolidinones to induce asymmetry during cyclopropanation. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Catalytic Asymmetric Synthesis : Employ Ru(II)-Pheox catalysts for enantioselective trifluoromethylation. Optimize ligand-to-metal ratios (1:1.2) in DCM at −40°C .
- Dynamic Kinetic Resolution : Perform reactions under reversible conditions (e.g., Pd-catalyzed allylic substitution) to favor the desired diastereomer .
Basic: How to assess its stability under long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze monthly by GC-MS for decomposition products (e.g., ethyl trifluoroacetate) .
- Light Exposure Studies : Use a xenon arc lamp (ICH Q1B guidelines) to simulate UV degradation. Monitor via UV-Vis spectroscopy (λ = 254 nm) .
Advanced: How to correlate its electronic structure with biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
